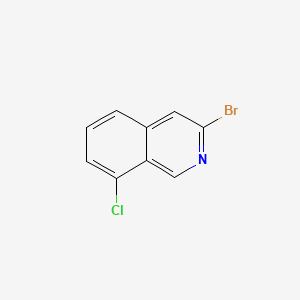

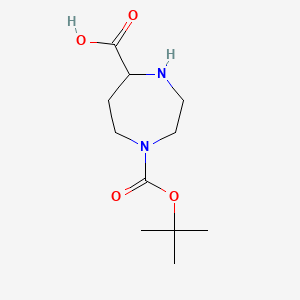

![molecular formula C12H13ClN4 B593975 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-hydrochlorid CAS No. 1207175-11-8](/img/structure/B593975.png)

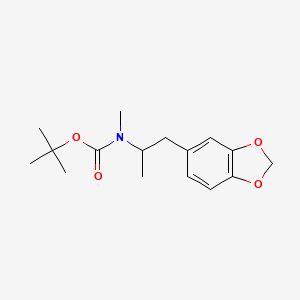

2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride” is a type of pyrimidine derivative . Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities and have been employed in the design of privileged structures in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: C12H13N4Cl1 . It’s a solid compound with a pyrimidine moiety .Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is not explicitly mentioned in the available resources. The linear formula representing its molecular structure is C12H13N4Cl1 .Wissenschaftliche Forschungsanwendungen

Anti-Fibrose-Aktivität

Diese Verbindung wurde auf ihre potenzielle Anti-Fibrose-Aktivität untersucht . Eine Reihe neuartiger 2-(Pyridin-2-yl)pyrimidin-Derivate wurde entwickelt, synthetisiert und ihre biologischen Aktivitäten an immortalisierten Ratten-Leber-Sternzellen (HSC-T6) untersucht. Einige Verbindungen zeigten bessere Anti-Fibrose-Aktivitäten als Pirfenidon und Bipy55′DC .

EGFR-Inhibitoren

Die 2,4-disubstituierten 6-(5-substituierten Pyridin-2-amino)pyrido[3,4-d]pyrimidin-Derivate könnten wirksame EGFR-Inhibitoren und potente Antikrebsmittel sein . EGFR-Inhibitoren sind eine Art der zielgerichteten Therapie, die die Wirkung von Enzymen blockiert, die als epidermale Wachstumsfaktor-Rezeptoren (EGFR) bekannt sind und das Wachstum von Krebszellen fördern.

Antikrebsmittel

Die Verbindung wurde auf ihr Potenzial als Antikrebsmittel untersucht . Die Studie ergab, dass bestimmte Derivate der Verbindung wirksame Antikrebsmittel sein könnten .

Inhibitoren von Cyclin-abhängigen Kinasen 4 (cdk4)

Die Verbindung wurde auf ihr Potenzial als Inhibitor von Cyclin-abhängigen Kinasen 4 (cdk4) untersucht . Cdk4 ist ein Enzym, das in Krebszellen oft überaktiv ist und zu unkontrolliertem Zellwachstum führt. Inhibitoren von cdk4 können das Wachstum von Krebszellen möglicherweise verlangsamen oder stoppen .

Antibakterielle Aktivität

Pyrimidin-Derivate, wie die fragliche Verbindung, sind dafür bekannt, antibakterielle Aktivität aufzuweisen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antibakterieller Medikamente .

Antivirale Aktivität

Pyrimidin-Derivate sind auch dafür bekannt, antivirale Aktivität aufzuweisen

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride are immortalized rat hepatic stellate cells (HSC-T6) . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen .

Mode of Action

The compound interacts with its targets, leading to a reduction in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound may inhibit the process of fibrosis by reducing the production of extracellular matrix proteins .

Result of Action

The compound has demonstrated significant anti-fibrotic activities. Specifically, it has been found to effectively inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound could potentially be developed into a novel anti-fibrotic drug .

Biochemische Analyse

Biochemical Properties

2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylases, which are enzymes involved in the post-translational modification of collagen . This inhibition can lead to reduced collagen synthesis, making the compound a potential candidate for antifibrotic therapies. Additionally, the compound has been observed to interact with vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor (PDGF) receptors, which are critical in cell signaling pathways related to fibrosis .

Cellular Effects

The effects of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride on various cell types and cellular processes are profound. In immortalized rat hepatic stellate cells (HSC-T6), the compound has been shown to inhibit the expression of collagen type I alpha 1 (COL1A1) protein, a key component in the development of fibrosis . This inhibition is achieved through the suppression of hydroxyproline content in the cell culture medium, indicating a reduction in collagen synthesis . Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its antifibrotic effects.

Molecular Mechanism

At the molecular level, 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride exerts its effects through several mechanisms. It binds to and inhibits collagen prolyl 4-hydroxylases, thereby preventing the hydroxylation of proline residues in collagen . This inhibition disrupts the stability and function of collagen fibers, leading to reduced fibrosis. Additionally, the compound interacts with VEGFR-2 and PDGF receptors, inhibiting their signaling pathways and further contributing to its antifibrotic properties .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride in laboratory settings have been studied extensively. The compound has shown stability over time, maintaining its inhibitory effects on collagen synthesis in vitro . Long-term studies have demonstrated that the compound continues to suppress collagen production and reduce fibrosis markers in cell cultures, indicating its potential for sustained therapeutic use .

Dosage Effects in Animal Models

In animal models, the effects of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride vary with dosage. At lower doses, the compound effectively inhibits collagen synthesis and reduces fibrosis without significant adverse effects . At higher doses, some toxic effects have been observed, including liver toxicity and reduced cell viability . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as collagen prolyl 4-hydroxylases and VEGFR-2, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride within cells and tissues are critical for its function. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This targeted distribution enhances its therapeutic effects while minimizing off-target interactions.

Subcellular Localization

The subcellular localization of 2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is essential for its activity. The compound is directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on collagen synthesis . Post-translational modifications and targeting signals play a crucial role in this localization, ensuring that the compound reaches its intended sites of action.

Eigenschaften

IUPAC Name |

2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4.ClH/c1-2-5-14-11(3-1)12-15-8-9-7-13-6-4-10(9)16-12;/h1-3,5,8,13H,4,6-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVZRUXKBUJUGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CN=C(N=C21)C3=CC=CC=N3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

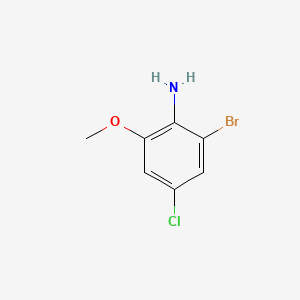

![Ethyl 5,8-Dihydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B593901.png)

![2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B593905.png)